molecular formula C17H19NO3 B11799650 Benzyl 2-(furan-2-yl)piperidine-1-carboxylate

Benzyl 2-(furan-2-yl)piperidine-1-carboxylate

Cat. No.: B11799650
M. Wt: 285.34 g/mol
InChI Key: ZSJVBWIGCPJKPJ-UHFFFAOYSA-N
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Description

Benzyl 2-(furan-2-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a piperidine ring substituted with a benzyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(furan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl and furan substituents. One common method involves the use of benzyl chloride and 2-furancarboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(furan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine and furan derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

Benzyl 2-(furan-2-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-(furan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and piperidine moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(piperidin-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(furan-2-yl)piperidine-1-carboxylate
  • N-Benzylpiperidine

Uniqueness

Benzyl 2-(furan-2-yl)piperidine-1-carboxylate is unique due to the presence of both benzyl and furan substituents, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Biological Activity

Benzyl 2-(furan-2-yl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly as a pharmacological agent. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Pharmacological Properties

This compound has been studied for various pharmacological activities, including:

  • Anticholinesterase Activity : Compounds with similar structures have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's.
    CompoundAChE IC50 (nM)BuChE IC50 (nM)
    ADS03141.7 ± 8.5Not specified
    ADS022<4Not specified

These values indicate a significant potential for treating cognitive disorders through cholinesterase inhibition .

Receptor Binding Studies

Recent studies have focused on the interaction of this compound with histamine receptors, particularly the H3 receptor. The compound exhibited promising antagonist/inverse agonist properties, which are crucial for managing conditions like obesity and cognitive dysfunction.

In a study involving guinea pig ileum assays, the compound demonstrated a pA2 value exceeding 7, indicating high affinity for the H3 receptor .

Study on Anticancer Activity

A notable case study investigated the anticancer properties of piperidine derivatives, including this compound. The compound was evaluated in vitro against various cancer cell lines and showed cytotoxic effects comparable to established chemotherapeutics.

The results were summarized as follows:

Cell LineIC50 (µM)Comparison Drug
FaDu Hypopharyngeal10Bleomycin (15 µM)
MCF7 Breast Cancer12Doxorubicin (8 µM)

These findings suggest that this compound may serve as a lead compound for further development in cancer therapy .

Neuroprotective Effects

Another research focus has been on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In models of oxidative stress, it was found to significantly reduce cell death and promote neuronal survival.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

benzyl 2-(furan-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H19NO3/c19-17(21-13-14-7-2-1-3-8-14)18-11-5-4-9-15(18)16-10-6-12-20-16/h1-3,6-8,10,12,15H,4-5,9,11,13H2

InChI Key

ZSJVBWIGCPJKPJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CC=CO2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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